molecular formula C11H11N3OS B5754489 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone CAS No. 5374-08-3

2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone

Cat. No. B5754489
CAS RN: 5374-08-3
M. Wt: 233.29 g/mol
InChI Key: MQPQQMUJJODTTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including alkylation, reduction, and cyclization reactions under specific conditions. For instance, a compound was synthesized through alkylation in alkaline conditions using 2-bromo-1-phenylethanone, followed by reduction to a corresponding racemic secondary alcohol (Wurfer & Badea, 2021). These synthetic pathways are crucial for creating compounds with specific functional groups that contribute to their unique chemical behaviors.

Molecular Structure Analysis

The molecular structure of similar compounds is detailed through various analytical techniques, including X-ray crystallography, NMR spectroscopy, and elemental analysis. For example, the structure of certain 1,2,4-triazole derivatives was established by X-ray crystallography, indicating the presence of specific substituents that influence their chemical reactivity and physical properties (Liu et al., 2010).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclization and nucleophilic substitution, leading to the formation of new structures with different chemical properties. The regioselectivity of cyclization reactions has been a subject of study, providing insights into the mechanisms that govern these processes (Perekhoda et al., 2017).

Future Directions

The study of 1,2,4-triazole derivatives is an active area of research, given their potential biological and pharmacological activities. Future research could explore the synthesis, characterization, and biological evaluation of this particular compound .

properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-14-8-12-13-11(14)16-7-10(15)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPQQMUJJODTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968509
Record name 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one

CAS RN

5374-08-3
Record name 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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